2-Pyridinamine, N-(2,6-difluorophenyl)- 2-Pyridinamine, N-(2,6-difluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 227805-80-3
VCID: VC19099602
InChI: InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15)
SMILES:
Molecular Formula: C11H8F2N2
Molecular Weight: 206.19 g/mol

2-Pyridinamine, N-(2,6-difluorophenyl)-

CAS No.: 227805-80-3

Cat. No.: VC19099602

Molecular Formula: C11H8F2N2

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridinamine, N-(2,6-difluorophenyl)- - 227805-80-3

Specification

CAS No. 227805-80-3
Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
IUPAC Name N-(2,6-difluorophenyl)pyridin-2-amine
Standard InChI InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15)
Standard InChI Key RURSBHJOXFXOPE-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)NC2=C(C=CC=C2F)F

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name for this compound is N-(2,6-difluorophenyl)pyridin-2-amine, reflecting its pyridine backbone with an amine group at position 2 and a 2,6-difluorophenyl substituent. The molecular formula is C₁₁H₈F₂N₂, with a molecular weight of 218.19 g/mol. Key structural features include:

  • A pyridine ring providing aromaticity and π-conjugation.

  • Fluorine atoms at the ortho positions of the phenyl ring, influencing electronic properties and steric interactions.

  • An amine bridge connecting the two aromatic systems, enabling hydrogen bonding and nucleophilic reactivity.

The presence of fluorine atoms enhances the compound’s metabolic stability and lipophilicity, making it a candidate for drug design .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocols for N-(2,6-difluorophenyl)pyridin-2-amine are documented in the provided sources, analogous compounds suggest feasible pathways:

  • Buchwald-Hartwig Amination: Coupling 2-bromopyridine with 2,6-difluoroaniline using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) .

  • Ullmann Coupling: Reacting 2-iodopyridine with 2,6-difluoroaniline under copper catalysis at elevated temperatures .

Chemical Reactivity

  • Nucleophilic Substitution: The amine group can undergo alkylation or acylation reactions.

  • Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to meta positions on the phenyl ring.

  • Coordination Chemistry: The pyridine nitrogen and amine group can act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications .

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds (e.g., N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine ):

PropertyValue (Predicted)
Boiling Point320–350°C
Density1.35–1.45 g/cm³
pKa (amine)3.5–4.5
LogP (Octanol-Water)2.1–2.8

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (~3400 cm⁻¹), C-F stretches (1250–1100 cm⁻¹), and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹).

  • NMR (¹H): Pyridine protons appear as a multiplet at δ 7.5–8.5 ppm; phenyl protons (ortho to F) resonate as a triplet at δ 6.8–7.2 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated pyridinamines are key intermediates in synthesizing kinase inhibitors and antimicrobial agents. For example, the complex molecule in incorporates a difluorophenylpyridinamine moiety as part of a kinase-targeting scaffold, highlighting the role of such compounds in medicinal chemistry .

Materials Science

The compound’s aromaticity and fluorine content make it suitable for:

  • Liquid Crystals: Fluorine enhances thermal stability and dielectric anisotropy.

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers or emissive materials .

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